molecular formula C19H23N B13783879 N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine CAS No. 68259-18-7

N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine

Cat. No.: B13783879
CAS No.: 68259-18-7
M. Wt: 265.4 g/mol
InChI Key: RIZOSLSFFFSXDV-UHFFFAOYSA-N
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Description

N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine: is an organic compound with the molecular formula C19H23N and a molecular weight of 265.39 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features diethylamino and dimethyl substituents on the fluorene core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine typically involves the alkylation of 6,8-dimethyl-9H-fluoren-3-amine with diethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where the diethylamino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Fluorenone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted fluorenes

Scientific Research Applications

Biology: In biological research, this compound can be used as a fluorescent probe due to its polycyclic aromatic structure, which allows it to absorb and emit light at specific wavelengths.

Industry: In the industrial sector, N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways. The diethylamino group may play a key role in these interactions by facilitating binding to target molecules.

Comparison with Similar Compounds

  • N,N-Diethyl-9H-fluoren-3-amine
  • 6,8-Dimethyl-9H-fluoren-3-amine
  • N,N-Dimethyl-9H-fluoren-3-amine

Uniqueness: N,N-Diethyl-6,8-dimethyl-9H-fluoren-3-amine is unique due to the presence of both diethylamino and dimethyl substituents on the fluorene core. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, compared to its analogs.

Properties

CAS No.

68259-18-7

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N,N-diethyl-6,8-dimethyl-9H-fluoren-3-amine

InChI

InChI=1S/C19H23N/c1-5-20(6-2)16-8-7-15-11-17-14(4)9-13(3)10-19(17)18(15)12-16/h7-10,12H,5-6,11H2,1-4H3

InChI Key

RIZOSLSFFFSXDV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(CC3=C(C=C(C=C32)C)C)C=C1

Origin of Product

United States

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